molecular formula C19H20N2O3S B2647618 Methyl 4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 391222-00-7

Methyl 4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2647618
CAS RN: 391222-00-7
M. Wt: 356.44
InChI Key: WXLVUSNSOIDKOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as condensation and reduction . For instance, the synthesis of 1-(2-Ethoxynaphthalen-1-yl)ethanamine involves the reaction between naphthalene-2-carbaldehyde and 2-(ethylamino)ethylamine in the presence of a palladium catalyst.


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy (NMR), ultraviolet-visible spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include functionalizing deboronation of alkyl boronic esters, protodeboronation, and metal-catalyzed reactions .

Scientific Research Applications

Synthesis and Characterization

The synthesis of novel chromone-pyrimidine coupled derivatives, including Methyl 4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate analogs, has been demonstrated through an environmentally friendly, rapid, and convenient method. These compounds have been synthesized using ionic liquid-promoted facile synthesis and characterized for their structural properties (Tiwari et al., 2018). Another study employed a four-component Biginelli reaction to synthesize methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates, showcasing a method to obtain these compounds in moderate to high yields (Gein et al., 2020).

Biological Activities

The synthesized derivatives have been evaluated for various biological activities. For instance, some compounds have shown significant antimicrobial and antifungal activities, comparable to standard drugs. The most potent antibacterial and antifungal compounds among the synthesized derivatives were identified through in vitro assays, suggesting their potential as oral drug candidates due to their good oral drug-like properties and non-toxic nature (Tiwari et al., 2018). Additionally, another study focused on the binding interaction of pyrimidine derivatives to bovine serum albumin (BSA), indicating their potential interaction with proteins and relevance in drug design (Pisudde et al., 2018).

Anticancer Potential

A novel oxygen-bridged tricyclic Biginelli adduct was synthesized and evaluated for its anticancer activity. This compound showed moderate activity against the MCF-7 human breast cell line, indicating the potential of these derivatives in cancer therapy (Ibrahim et al., 2017).

properties

IUPAC Name

methyl 4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-4-24-14-10-9-12-7-5-6-8-13(12)16(14)17-15(18(22)23-3)11(2)20-19(25)21-17/h5-10,17H,4H2,1-3H3,(H2,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLVUSNSOIDKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C3C(=C(NC(=S)N3)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-ethoxynaphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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